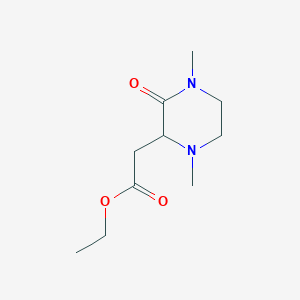

Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-4-15-9(13)7-8-10(14)12(3)6-5-11(8)2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMYXEXUJVSRTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(=O)N(CCN1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383945 | |

| Record name | ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-86-4 | |

| Record name | Ethyl 1,4-dimethyl-3-oxo-2-piperazineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone of interest in medicinal chemistry and drug discovery. While the initially requested target, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, is not readily found in current chemical literature, this guide focuses on its close structural analog, CAS 1327285-52-8. The piperazinone scaffold is a privileged structure in pharmacology, known for its presence in a wide array of biologically active compounds.[1][2] This document details the physicochemical properties, a plausible synthetic route based on established methodologies, and the potential applications of this compound class. The aim is to equip researchers with the foundational knowledge required for its synthesis, characterization, and further investigation in drug development programs.

Introduction to Substituted Piperazinones

The piperazinone ring system is a six-membered heterocycle containing two nitrogen atoms and a ketone functionality. This scaffold is of significant interest to medicinal chemists due to its conformational rigidity and its ability to present substituents in well-defined spatial orientations, making it an excellent building block for creating compounds that can interact with biological targets with high specificity.[1] Piperazine derivatives have been successfully incorporated into drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1][2] The strategic substitution on the piperazinone core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate, a molecule that combines the piperazinone core with an ethyl acetate moiety, suggesting its potential as a versatile intermediate for the synthesis of more complex derivatives.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. The following table summarizes the key computed properties of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate.[3]

| Property | Value | Source |

| CAS Number | 1327285-52-8 | PubChem[3] |

| Molecular Formula | C₉H₁₆N₂O₃ | PubChem[3] |

| Molecular Weight | 200.23 g/mol | PubChem[3] |

| IUPAC Name | ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate | PubChem[3] |

| SMILES | CCOC(=O)CC1(C(=O)NCCN1)C | PubChem[3] |

| Topological Polar Surface Area | 67.4 Ų | PubChem[3] |

| XLogP3-AA (Predicted) | -0.7 | PubChem[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 3 | PubChem[3] |

These properties suggest that Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate is a relatively polar molecule with good solubility in polar solvents, a characteristic that can be advantageous for certain biological assays and formulation studies.

Synthesis and Characterization

Proposed Synthetic Pathway

The following diagram illustrates a logical synthetic approach to the target molecule.

Caption: Proposed synthetic pathway for Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate.

Experimental Protocol (Hypothetical)

This protocol is a representative example based on general piperazinone synthesis methodologies. Optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, would be necessary.

Step 1: Synthesis of Diethyl 2-((2-(tert-butoxycarbonylamino)propyl)amino)malonate

-

To a solution of N-Boc-1,2-diaminopropane (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add potassium carbonate (2.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add diethyl 2-bromomalonate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl (2-methyl-3,5-dioxopiperazin-1-yl)carbamate

-

Dissolve the product from Step 1 in a suitable solvent like ethanol.

-

Add a base such as sodium ethoxide (1.5 eq) to the solution.

-

Heat the mixture to reflux to induce intramolecular cyclization.

-

Monitor the reaction by TLC.

-

After completion, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.

Step 3: Synthesis of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate

-

The conversion of the dioxopiperazine from Step 2 to the final product is a multi-step process involving selective reduction and esterification, which can be complex. A more direct, alternative cyclization could also be explored to avoid this.

Alternative Cyclization Approach:

A more direct route could involve the reaction of a suitably protected 2,3-diaminopropionic acid derivative with an appropriate C2 synthon.

Characterization

The synthesized Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate should be thoroughly characterized using a suite of analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the methylene protons of the acetate side chain, and the protons on the piperazinone ring.

-

¹³C NMR will confirm the presence of the carbonyl carbons (ester and amide), the quaternary carbon at the 2-position, and the other carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bonds, the C=O stretching of the amide and ester groups, and C-H stretching vibrations.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound.

Potential Applications in Drug Discovery

The piperazinone scaffold is a well-established pharmacophore with a broad range of biological activities. Substituted piperazinones have been investigated for their potential as:

-

Anticancer Agents: The rigid scaffold can be used to design inhibitors of kinases and other enzymes involved in cancer signaling pathways.

-

Antiviral Agents: Piperazinone derivatives have shown promise as inhibitors of viral replication, including for HIV.

-

Central Nervous System (CNS) Agents: The ability of the piperazine moiety to cross the blood-brain barrier has led to its incorporation into drugs targeting CNS disorders.[2]

The ester functionality in Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate makes it an ideal handle for further chemical modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This approach is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Workflow for Derivative Synthesis and Screening

Caption: A typical workflow for the utilization of Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate in a drug discovery program.

Conclusion

Ethyl 2-(2-methyl-3-oxopiperazin-2-yl)acetate represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its synthesis, while not explicitly detailed in the literature, can be achieved through established synthetic methodologies for piperazinone construction. The presence of a modifiable ester group provides a convenient starting point for the generation of diverse chemical libraries for biological screening. This technical guide provides the essential information for researchers to embark on the synthesis, characterization, and further exploration of this promising chemical entity and its derivatives in the quest for new medicines.

References

-

PubChem. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. [Link]

-

Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

-

The Royal Society of Chemistry. Supplemental Information. [Link]

-

PubChemLite. Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Piperazine Derivatives in Modern Drug Discovery. [Link]

-

Brito, A. F., Moreira, L. K., Menegatti, R., & Costa, E. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 13–24. [Link]

Sources

- 1. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 2. Compound ethyl (3-oxopiperazin-2-yl)acetate - Chemdiv [chemdiv.com]

- 3. Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate | C9H16N2O3 | CID 177787510 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone derivative. Although direct experimental literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive profile. The guide covers the compound's identity, a plausible synthetic route, predicted physicochemical properties, detailed spectroscopic analysis, expected reactivity, and potential applications in medicinal chemistry. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related piperazinone scaffolds.

Introduction: The Significance of the Piperazinone Core

The piperazine moiety is a cornerstone in medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable physicochemical properties and versatile biological activities.[1] The piperazin-2-one scaffold, a derivative featuring an endocyclic amide, offers an additional layer of structural complexity and functionality.[2] This core structure is present in various bioactive natural products and pharmaceuticals, serving as a rigid scaffold that can be further functionalized to modulate biological targets.[2][3] The introduction of substituents on the nitrogen atoms and the carbon backbone allows for fine-tuning of properties such as solubility, metabolic stability, and receptor binding affinity. This compound, the subject of this guide, is a diester derivative with N,N'-dimethylation, suggesting its potential as a building block in the synthesis of more complex molecules for drug discovery.

Chemical Identity and Structure

Nomenclature and Identifiers

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 175205-86-4[4] |

| Molecular Formula | C10H18N2O3[4] |

| Molecular Weight | 214.26 g/mol [4] |

| Canonical SMILES | CCOC(=O)CC1N(C)CCN(C)C1=O |

| InChI Key | WEMYXEXUJVSRTJ-UHFFFAOYSA-N[4] |

Chemical Structure

Caption: A plausible multi-step synthesis of the target compound.

Detailed Protocol

Step 1: Protection of Ethyl 2-(piperazin-2-yl)acetate

-

Dissolve ethyl 2-(piperazin-2-yl)acetate (1 eq.) in dichloromethane (DCM).

-

Add triethylamine (Et3N) (1.1 eq.) and cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 eq.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated aqueous NaHCO3 and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Step 2: N-Methylation

-

Dissolve the N-Boc protected intermediate (1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C and add sodium hydride (NaH) (1.2 eq.) portion-wise.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add methyl iodide (CH3I) (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction carefully with water and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to give the N-Boc, N'-methyl intermediate.

Step 3: Deprotection and Lactam Formation Note: This step is hypothetical and may require optimization.

-

Dissolve the N-Boc, N'-methyl intermediate in DCM.

-

Add trifluoroacetic acid (TFA) (10 eq.) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting crude amine salt is then subjected to conditions promoting intramolecular cyclization to the piperazinone, which may involve heating in a high-boiling point solvent or the use of a coupling agent.

Step 4: Final N-Methylation

-

Dissolve the piperazinone precursor (1 eq.) in acetone.

-

Add potassium carbonate (K2CO3) (2.0 eq.) and methyl iodide (1.5 eq.).

-

Reflux the mixture for 24 hours.

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the final product.

Predicted Physicochemical Properties

The following properties are estimated based on the structure and data from analogous compounds.

| Property | Predicted Value | Rationale |

| Physical State | Colorless to pale yellow oil | Similar low molecular weight esters and piperazinones are often liquids or low-melting solids. |

| Boiling Point | > 250 °C (at 760 mmHg) | The presence of polar amide and ester groups, along with the molecular weight, suggests a high boiling point. |

| Melting Point | N/A (likely liquid at RT) | - |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, DCM. Sparingly soluble in water. | The ethyl ester group provides lipophilicity, while the amide and tertiary amines offer some polarity. |

| pKa (most basic) | 6.5 - 7.5 | The N4-methyl group is expected to be the most basic nitrogen, with a pKa typical for a tertiary amine near an amide. |

| LogP | ~1.5 | Calculated based on the contributions of the different functional groups. |

Predicted Spectroscopic Analysis

¹H NMR Spectroscopy (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | q | 2H | -O-CH₂ -CH₃ |

| ~3.80 | m | 1H | -CO-CH-CH₂- |

| ~3.40 - 2.80 | m | 4H | Piperazine ring protons (-N-CH₂ -CH₂ -N-) |

| ~2.95 | s | 3H | N4-CH₃ |

| ~2.70 | s | 3H | N1-CH₃ |

| ~2.60 | m | 2H | -CH₂-COO- |

| ~1.25 | t | 3H | -O-CH₂-CH₃ |

¹³C NMR Spectroscopy (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | Ester Carbonyl (C =O) |

| ~168.0 | Amide Carbonyl (C =O) |

| ~61.0 | -O-CH₂ -CH₃ |

| ~58.0 | Piperazine ring carbon (-CO-CH -CH₂-) |

| ~55.0 - 45.0 | Piperazine ring carbons (-N-CH₂ -CH₂ -N-) |

| ~42.0 | N4-CH₃ |

| ~35.0 | N1-CH₃ |

| ~33.0 | -CH₂ -COO- |

| ~14.0 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~2950 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1650 | C=O stretch (amide) |

| ~1200 | C-O stretch (ester) |

| ~1150 | C-N stretch |

Mass Spectrometry (Electron Impact, EI)

| m/z | Proposed Fragment |

| 214 | [M]⁺ (Molecular Ion) |

| 185 | [M - C₂H₅]⁺ |

| 169 | [M - OC₂H₅]⁺ |

| 141 | [M - COOC₂H₅]⁺ |

| 113 | [Piperazinone ring fragment] |

| 84 | [Dimethylpiperazine fragment] |

Reactivity Profile and Potential Applications

Reactivity

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid.

-

Amide Hydrolysis: The amide bond within the piperazinone ring is more stable than the ester but can be cleaved under harsh acidic or basic conditions.

-

Alpha-Carbon Chemistry: The protons on the acetate methylene group are weakly acidic and could potentially be removed with a strong base to form an enolate, allowing for further functionalization at this position.

-

N-Dealkylation: While generally stable, the N-methyl groups could be susceptible to removal under specific metabolic or synthetic conditions.

Potential Applications in Drug Development

The 1,4-disubstituted piperazin-2-one scaffold is of significant interest in medicinal chemistry. [5]

-

Scaffold for Library Synthesis: This compound can serve as a versatile starting material for the synthesis of libraries of more complex molecules. The carboxylic acid (obtained after hydrolysis) can be coupled with various amines to generate a diverse set of amides.

-

CNS-Active Agents: The piperazine core is prevalent in many centrally acting agents. The properties of this compound (moderate LogP, presence of hydrogen bond acceptors) suggest it could be explored for CNS targets.

-

Enzyme Inhibitors: The rigid piperazinone ring can serve as a scaffold to position functional groups for interaction with enzyme active sites. For example, derivatives of piperazine have been investigated as kinase inhibitors. [1]

Conclusion

This compound is a piperazinone derivative with potential as a synthetic building block in drug discovery and medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive, predictive overview of its chemical properties, a plausible synthetic route, and expected spectroscopic signatures based on established chemical principles and data from analogous compounds. This information is intended to facilitate further research and application of this and related chemical entities.

References

-

Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. Available from: [Link]

-

PubMed. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Available from: [Link]

-

Sun, A. W., Hess, S. N., & Stoltz, B. M. (2018). Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science, 9(45), 8503–8508. Available from: [Link]

-

Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679–683. Available from: [Link]

-

Perrone, M. G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6649. Available from: [Link]

-

ChemRxiv. (2022). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Chemistry of Piperazine: Synthesis and Core Properties. Available from: [Link]

-

MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

-

PubChem. (n.d.). Piperazin-2-one. Available from: [Link]

-

National Institutes of Health. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-(piperazin-2-yl)acetate. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-(piperazin-1-yl)acetate dihydrochloride. Available from: [Link]

-

ResearchGate. (2012). Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate. Available from: [Link]

-

ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. Available from: [Link]

-

PubMed. (2024). 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts. Available from: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available from: [Link]

-

Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Available from: [Link]

-

PubMed. (2003). N,N-disubstituted piperazines: synthesis and affinities at alpha4beta2() and alpha7() neuronal nicotinic acetylcholine receptors. Available from: [Link]

-

PubChemLite. (n.d.). Ethyl 2-(3-oxopiperazin-2-yl)acetate (C8H14N2O3). Available from: [Link]

-

Synthesis of Substituted 1,4-Benzoxazine Derivatives through Diels-Alder Reaction. (n.d.). Available from: [Link]

-

New Journal of Chemistry. (2021). One-pot synthesis of 1,3-oxazine derivatives catalyzed by a green nanocomposite of lacunary phosphomolybdate on TiO2/g-C3N4 under mild solvent-free conditions. Available from: [Link]

-

MDPI. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available from: [Link]

-

Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. (n.d.). Available from: [Link]

-

PubChem. (n.d.). Ethyl 2-(2-methyl-3-oxopiperazin-1-yl)pentanoate. Available from: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]

- 4. echemi.com [echemi.com]

- 5. 1,4-Disubstituted Piperazin-2-Ones as Selective Late Sodium Current Inhibitors with QT Interval Shortening Properties in Isolated Rabbit Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

Introduction

In the landscape of pharmaceutical research and drug development, the precise and unambiguous determination of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive, in-depth technical overview of the methodologies and analytical reasoning required for the complete structure elucidation of a novel piperazine derivative, Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate. As a compound of interest within medicinal chemistry, its structural confirmation is paramount for understanding its potential biological activity and for ensuring the integrity of subsequent research.[1][2][3][4][5]

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed analytical decisions. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols that culminates in the unequivocal confirmation of the target structure.

The Analytical Challenge: Unveiling the Molecular Architecture

The structure of this compound, while seemingly straightforward, presents a number of key features that must be rigorously confirmed. These include the core piperazinone ring, the specific substitution pattern of the two methyl groups at positions 1 and 4, the presence and connectivity of the ethyl acetate moiety at position 2, and the carbonyl group at position 3. Our approach will be a multi-technique strategy, where each analytical method provides a unique piece of the structural puzzle.

Logical Flow of Structure Elucidation

The process of structure elucidation is a systematic and logical progression of experiments, where the results of one technique inform and are validated by the next. The following diagram illustrates the workflow we will follow.

Caption: A logical workflow for the structure elucidation of an organic molecule.

Part 1: Foundational Analysis - Elemental Composition and Molecular Mass

The first step in characterizing any new compound is to determine its elemental composition and molecular weight. This foundational data provides the molecular formula, a critical prerequisite for interpreting more complex spectroscopic data.

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, from which the empirical formula can be derived.[6][7][8][9][10]

Protocol: CHN Elemental Analysis

-

A precisely weighed sample of the purified compound (typically 1-3 mg) is combusted in a high-temperature furnace in the presence of excess oxygen.

-

The combustion products (CO₂, H₂O, and N₂) are passed through a series of traps containing specific absorbents.

-

The amount of each gas is quantified, and from this, the mass percentages of C, H, and N in the original sample are calculated.

-

The percentage of oxygen is typically determined by difference.

Expected Data & Interpretation

For this compound (C₁₀H₁₈N₂O₃), the expected elemental composition is:

| Element | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage |

| Carbon (C) | 12.01 | 10 | 120.10 | 56.05% |

| Hydrogen (H) | 1.01 | 18 | 18.18 | 8.49% |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 13.08% |

| Oxygen (O) | 16.00 | 3 | 48.00 | 22.41% |

From these percentages, the empirical formula is calculated by converting to molar ratios and simplifying to the smallest whole numbers.[6][7][8][9][10]

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool in pharmaceutical analysis for determining the molecular weight and confirming the molecular formula of a compound with high accuracy.[11][12][13][14][15]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

-

A dilute solution of the sample is introduced into the ESI source.

-

The sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺.

-

The ions are accelerated into the TOF mass analyzer, where their mass-to-charge ratio (m/z) is determined based on their flight time.

-

High-resolution measurement provides a highly accurate mass, allowing for the determination of the molecular formula.

Expected Data & Interpretation

The expected monoisotopic mass of C₁₀H₁₈N₂O₃ is 214.1317 Da. The HRMS spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 215.1395. The high accuracy of this measurement allows for the confident assignment of the molecular formula C₁₀H₁₈N₂O₃.

Part 2: Unveiling the Functional Landscape and Molecular Skeleton

With the molecular formula established, the next phase focuses on identifying the functional groups present and mapping the basic carbon and proton framework of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[16][17][18][19][20]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

A small amount of the solid sample is placed directly on the ATR crystal.

-

An infrared beam is passed through the crystal in such a way that it interacts with the sample.

-

The detector measures the absorption of IR radiation at different wavenumbers, generating the FTIR spectrum.

Expected Data & Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~1740 | Strong | C=O stretch | Ester carbonyl |

| ~1650 | Strong | C=O stretch | Amide carbonyl (in piperazinone ring) |

| 2850-2960 | Medium | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1180-1250 | Strong | C-O stretch | Ester |

The presence of two distinct carbonyl peaks is a key indicator of the ester and amide functionalities.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structure elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[21][22][23][24][25]

Protocol: 1D NMR Spectroscopy

-

The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

The solution is placed in a strong magnetic field within the NMR spectrometer.

-

The sample is irradiated with radiofrequency pulses, and the resulting signals are detected and processed to generate the NMR spectrum.

Expected ¹H NMR Data & Interpretation (Hypothetical)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 2H | -O-CH ₂-CH₃ |

| ~3.5 | Multiplet | 1H | Piperazine ring proton |

| ~3.2 | Singlet | 3H | N-CH ₃ (position 1) |

| ~2.9 | Multiplet | 2H | -CH ₂-COO- |

| ~2.7 | Multiplet | 2H | Piperazine ring protons |

| ~2.4 | Singlet | 3H | N-CH ₃ (position 4) |

| ~2.3 | Multiplet | 2H | Piperazine ring protons |

| ~1.2 | Triplet | 3H | -O-CH₂-CH ₃ |

| ~1.1 | Singlet | 3H | C-CH ₃ (at position 2) |

Expected ¹³C NMR Data & Interpretation (Hypothetical)

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | Ester C =O |

| ~168 | Amide C =O |

| ~61 | -O-C H₂-CH₃ |

| ~58 | Piperazine ring carbon |

| ~55 | Piperazine ring carbon |

| ~50 | Quaternary carbon at position 2 |

| ~45 | N-C H₃ (position 1) |

| ~42 | N-C H₃ (position 4) |

| ~35 | -C H₂-COO- |

| ~22 | C-C H₃ (at position 2) |

| ~14 | -O-CH₂-C H₃ |

The number of signals in both the ¹H and ¹³C NMR spectra corresponds to the number of chemically non-equivalent protons and carbons, respectively. The chemical shifts provide information about the electronic environment of each nucleus, and the integration in the ¹H NMR spectrum gives the relative number of protons.

Part 3: Assembling the Pieces - 2D NMR and Final Confirmation

While 1D NMR provides a wealth of information, 2D NMR experiments are crucial for unambiguously establishing the connectivity between atoms.

Protocol: 2D NMR Spectroscopy

A series of 2D NMR experiments are performed on the same sample used for 1D NMR. These include:

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Caption: The role of 2D NMR in confirming the final molecular structure.

Expected 2D NMR Correlations & Interpretation

-

COSY: A correlation between the quartet at ~4.1 ppm and the triplet at ~1.2 ppm would confirm the ethyl group (-CH₂-CH₃). Correlations between the multiplets of the piperazine ring protons would establish their connectivity.

-

HSQC: Each proton signal (except the N-CH₃ singlets) would show a correlation to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

-

HMBC: This is the key experiment for connecting the different fragments of the molecule.

-

The protons of the ethyl group (-O-CH ₂-) at ~4.1 ppm should show a correlation to the ester carbonyl carbon at ~172 ppm.

-

The protons of the methylene group adjacent to the ester (-CH ₂-COO-) at ~2.9 ppm should show correlations to the quaternary carbon at position 2 (~50 ppm) and the ester carbonyl carbon (~172 ppm).

-

The N-methyl protons at position 1 (~3.2 ppm) should show a correlation to the amide carbonyl carbon (~168 ppm) and adjacent piperazine ring carbons.

-

The N-methyl protons at position 4 (~2.4 ppm) should show correlations to the adjacent piperazine ring carbons.

-

Conclusion: A Self-Validating Approach to Structural Integrity

The combination of elemental analysis, high-resolution mass spectrometry, FTIR, and a full suite of 1D and 2D NMR experiments provides a robust and self-validating pathway for the complete structure elucidation of this compound. Each technique provides a layer of information that is corroborated by the others, leading to an unambiguous and confident assignment of the molecular structure. This methodical approach is fundamental to ensuring the quality and reliability of chemical research and is an essential component of the drug development pipeline.

References

- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality - Pharma Focus America. (URL: )

- Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (URL: )

- Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis - Longdom Publishing. (URL: )

-

Full article: MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS* - Taylor & Francis Online. (URL: [Link])

-

Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News. (URL: [Link])

-

Stoichiometry: Elemental Analysis. (URL: [Link])

-

13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (URL: [Link])

-

1HNMR spectrometry in structural elucidation of organic compounds - Journal of Chemical and Pharmaceutical Sciences. (URL: [Link])

-

Determining the Empirical Formula from an Elemental Analysis - ChemCollective. (URL: [Link])

-

Structural elucidation by NMR(1HNMR) | PPTX - Slideshare. (URL: [Link])

-

How to Interpret FTIR Results: A Beginner's Guide. (URL: [Link])

-

NMR Spectroscopy in Structural Analysis of Organic Compounds - AZoLifeSciences. (URL: [Link])

-

FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (URL: [Link])

-

Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (URL: [Link])

-

12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

-

6.8: Calculating Empirical Formulas for Compounds - Chemistry LibreTexts. (URL: [Link])

-

3.2 Determining Empirical and Molecular Formulas. (URL: [Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties | ACS Chemical Neuroscience. (URL: [Link])

-

General structures of piperazine derivatives and structures of compounds 25−28 with σRs binding profile. - ResearchGate. (URL: [Link])

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (URL: [Link])

-

Structures of FDA-approved piperazine-based drugs. - ResearchGate. (URL: [Link])

-

Ethyl 2-(2-methyl-3-oxo-piperazin-2-yl)acetate - PubChem - NIH. (URL: [Link])

-

5.4 Determining Empirical and Molecular Formulas – CHEM 1114. (URL: [Link])

-

What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF - Slideshare. (URL: [Link])

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What Is Piperazine derivatives?? Guide By shree ganesh chemicals | PDF [slideshare.net]

- 6. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 7. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determining Empirical and Molecular Formulas [saylordotorg.github.io]

- 10. 5.4 Determining Empirical and Molecular Formulas – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 11. pharmafocusamerica.com [pharmafocusamerica.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. longdom.org [longdom.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Applying mass spectrometry in pharmaceutical analysis | Drug Discovery News [drugdiscoverynews.com]

- 16. azooptics.com [azooptics.com]

- 17. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. jchps.com [jchps.com]

- 23. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 24. azolifesciences.com [azolifesciences.com]

- 25. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a viable synthetic pathway for Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate, a substituted piperazinone derivative. The synthesis is strategically divided into two core stages: the formation of the 1,4-dimethyl-3-oxopiperazine heterocyclic core, followed by the regioselective alkylation at the C-2 position to introduce the ethyl acetate moiety. This document will delve into the mechanistic underpinnings of each step, provide detailed experimental protocols derived from established chemical literature, and offer insights into the critical parameters influencing the reaction outcomes.

Introduction to Piperazinone Scaffolds

Piperazin-2-one and its derivatives are recognized as "privileged structures" in medicinal chemistry and drug discovery.[1] Their prevalence in a wide array of biologically active molecules, including natural products and synthetic pharmaceuticals, underscores their importance. The piperazinone scaffold serves as a versatile template, offering multiple points for chemical modification, which allows for the fine-tuning of physicochemical and pharmacological properties. The target molecule, this compound, incorporates this key heterocyclic core with an ester functionality, suggesting its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications.

Overall Synthetic Strategy

The synthesis of this compound is most logically approached through a two-step sequence. This strategy ensures a high degree of control over the assembly of the target molecule.

Part 1: Synthesis of the 1,4-Dimethyl-3-oxopiperazine Core

The initial and crucial phase of the synthesis is the construction of the 1,4-dimethyl-3-oxopiperazine (also known as 1,4-dimethylpiperazin-2-one) ring system. A robust and high-yielding method for this transformation is the cyclocondensation reaction between N,N'-dimethylethylenediamine and glyoxal.[2]

Reaction Mechanism

The reaction proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized in situ to the desired piperazinone. The use of an aqueous solution of glyoxal is a practical and efficient approach.

Experimental Protocol: Synthesis of 1,4-Dimethylpiperazin-2-one

This protocol is adapted from a procedure described in the patent literature.[2]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| N,N'-Dimethylethylenediamine | 88.15 | 6.1 g | 69.0 |

| Glyoxal (40% in water) | 58.04 | 10.0 g | 69.0 |

| Distilled Water | 18.02 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10.0 g (69.0 mmol) of a 40% aqueous solution of glyoxal and 200 mL of distilled water.

-

With vigorous stirring, rapidly add 6.1 g (69.0 mmol) of N,N'-dimethylethylenediamine to the glyoxal solution.

-

Heat the reaction mixture rapidly to reflux and maintain reflux for 5 minutes. The solution will typically turn a dark brown color.

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Concentrate the solution by rotary evaporation at 60°C under a water pump vacuum to obtain a viscous brown oil.

-

Purify the crude product by short-path distillation to yield 1,4-dimethylpiperazin-2-one as a yellow oil. A typical yield for this reaction is high, often exceeding 90%.[3]

Part 2: C-2 Alkylation of 1,4-Dimethyl-3-oxopiperazine

The second stage of the synthesis involves the introduction of the ethyl acetate group at the C-2 position of the piperazinone ring. This is achieved through an enolate alkylation reaction. The alpha-protons adjacent to the carbonyl group in the piperazinone ring are acidic and can be removed by a strong base to form a nucleophilic enolate.[4] This enolate can then react with an appropriate electrophile, such as ethyl bromoacetate, to form the desired C-C bond.

Mechanistic Considerations: Enolate Formation and Alkylation

The choice of base and reaction conditions is critical for the successful formation of the enolate and subsequent alkylation. Strong, non-nucleophilic bases are preferred to avoid side reactions. Lithium diisopropylamide (LDA) and sodium hydride (NaH) are commonly used for such transformations. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), at low temperatures to control the reactivity of the enolate.

Representative Experimental Protocol: Alkylation with Ethyl Bromoacetate

The following is a representative protocol based on general procedures for the alkylation of cyclic lactams and ketones. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 1,4-Dimethylpiperazin-2-one | 128.17 | 1.28 g | 10.0 |

| Lithium Diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene) | 107.12 | 5.5 mL | 11.0 |

| Ethyl Bromoacetate | 167.00 | 1.84 g | 11.0 |

| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |

| Saturated Aqueous Ammonium Chloride | - | - | - |

| Ethyl Acetate | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1.28 g (10.0 mmol) of 1,4-dimethylpiperazin-2-one and 30 mL of anhydrous THF.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add 5.5 mL (11.0 mmol) of a 2.0 M solution of LDA in THF/heptane/ethylbenzene to the stirred solution over 10 minutes.

-

Stir the reaction mixture at -78°C for 1 hour to ensure complete enolate formation.

-

In a separate flame-dried flask, dissolve 1.84 g (11.0 mmol) of ethyl bromoacetate in 10 mL of anhydrous THF.

-

Add the solution of ethyl bromoacetate dropwise to the enolate solution at -78°C over 15 minutes.

-

Allow the reaction mixture to stir at -78°C for 2 hours, then slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane/ethyl acetate) to afford this compound.

Data Summary and Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its structure and purity.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two N-methyl groups, the piperazine ring protons, the methylene and ethyl protons of the acetate group. |

| ¹³C NMR | Resonances for the carbonyl carbons (amide and ester), the N-methyl carbons, and the aliphatic carbons of the piperazine ring and the ethyl acetate moiety. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated mass of the product (C10H18N2O3, MW = 214.26 g/mol ). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the amide and ester carbonyl groups. |

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the initial formation of the 1,4-dimethyl-3-oxopiperazine core via cyclocondensation, followed by a regioselective C-2 alkylation using an enolate intermediate. The protocols provided in this guide are based on established and analogous chemical transformations, offering a solid foundation for the successful synthesis of this and related piperazinone derivatives. As with any chemical synthesis, careful attention to anhydrous conditions and inert atmosphere techniques during the alkylation step is paramount for achieving high yields and purity.

References

-

PrepChem. Synthesis of 1,4-dimethylpiperazin-2-one. [Link]

- Organic Syntheses. (2010). Org. Synth., 87, 231.

- Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10.

-

Master Organic Chemistry. (2022). Enolates – Formation, Stability, and Simple Reactions. [Link]

-

Khan Academy. (2014). Enolate formation from ketones | Alpha Carbon Chemistry | Organic chemistry. [Link]

-

European Patent Office. (1988). Preparation of N-substituted piperazinones. EP 0264261 A2. [Link]

- MDPI. (2021). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 26(16), 4985.

-

Química Orgánica. Enolate Formation. [Link]

Sources

potential biological activity of 1,4-dimethyl-3-oxopiperazine derivatives

An In-Depth Technical Guide to the Potential Biological Activity of 1,4-Dimethyl-3-oxopiperazine Derivatives

Authored by a Senior Application Scientist

Foreword: The Piperazine Scaffold as a Nexus of Therapeutic Innovation

The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and physicochemical properties—conformational flexibility, basicity allowing for salt formation, and the ability to engage in multiple hydrogen bonds—make it a "privileged scaffold." This means it can serve as a versatile template for designing ligands that interact with a wide array of biological targets. Consequently, piperazine derivatives are integral to numerous approved drugs across diverse therapeutic areas, including anticancer, antiviral, anti-inflammatory, and neuroprotective agents.[1]

This guide focuses on a specific, yet promising, subset: 1,4-dimethyl-3-oxopiperazine derivatives . By introducing a ketone functional group and methyl substitutions at the nitrogen positions, this core structure presents a unique starting point for chemical exploration. We will delve into the evidenced and potential biological activities of derivatives built upon this scaffold, providing not just a summary of findings but a technical exploration of the underlying mechanisms and the experimental methodologies required to validate them. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this chemical class.

Part 1: Anticancer Activity - Targeting Uncontrolled Cell Proliferation

The search for novel anticancer agents with improved efficacy and reduced side effects is a primary objective in modern drug discovery.[2] Piperazine derivatives have consistently emerged as a fruitful area of investigation, demonstrating a variety of mechanisms to halt cancer progression.[3] Derivatives of the 1,4-dimethyl-3-oxopiperazine core are being explored within this context, with research focusing on their ability to induce cytotoxicity in cancer cells, inhibit key signaling pathways, and arrest the cell cycle.

Core Mechanisms of Antitumor Action

The anticancer effects of piperazine derivatives are often multifactorial, targeting key vulnerabilities in cancer cells.[3] Potential mechanisms for 1,4-dimethyl-3-oxopiperazine derivatives include:

-

Kinase Inhibition: Many cancers are driven by aberrant activity of protein kinases, which regulate cell growth, proliferation, and survival. Small molecules can be designed to fit into the ATP-binding pocket of these kinases, blocking their function.[2][4] Derivatives of the 1,4-dimethyl-3-oxopiperazine scaffold can be functionalized with pharmacophores known to interact with specific kinases (e.g., tyrosine kinases), thereby inhibiting downstream signaling pathways that promote tumor growth.[4]

-

Induction of Apoptosis: A hallmark of cancer is the evasion of programmed cell death (apoptosis). Effective anticancer agents often work by reactivating this process. Piperazine derivatives have been shown to trigger apoptosis by arresting the cell cycle at critical checkpoints (e.g., G2/M phase) and modulating the expression of key regulatory proteins like Bcl-2.[3][5]

-

Targeting Oncogenic Transcription Factors: Transcription factors such as c-MYC are overexpressed in many aggressive cancers and drive their proliferation.[6][7] Certain heterocyclic compounds, including those with structures related to piperazine, have been shown to inhibit c-MYC activity, either by binding to the protein directly or by stabilizing G-quadruplex structures in its promoter region, thereby downregulating its expression.[6][7]

Visualizing the Mechanism: Kinase Inhibition Pathway

The following diagram illustrates a hypothetical pathway where a 1,4-dimethyl-3-oxopiperazine derivative acts as a kinase inhibitor, leading to cell cycle arrest and apoptosis.

Caption: Standard workflow for in vitro anticancer activity screening.

Protocol: MTT Assay for Cell Viability

This protocol is a standardized procedure for assessing the effect of novel compounds on cell proliferation. [8] Principle: The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in living, metabolically active cells. [9][8]This enzymatic conversion produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization. [9] Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom sterile culture plates

-

Test compounds (1,4-dimethyl-3-oxopiperazine derivatives) dissolved in DMSO

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then prepare a cell suspension at a density of 1-2 x 10⁵ cells/mL in complete medium.

-

Add 100 µL of the cell suspension to each well of a 96-well plate (yielding 10,000-20,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment. [9]2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).

-

Incubate for the desired exposure time (typically 24, 48, or 72 hours).

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). * Incubate the plate for 2-4 hours at 37°C. During this time, visible purple precipitates will form in viable cells.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well. [9] * Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. 5. Absorbance Measurement:

-

Read the absorbance of the solution in each well using a microplate spectrophotometer at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance. [10]6. Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Data Presentation: Cytotoxicity Profile

Quantitative data from cytotoxicity assays are best summarized in a table for clear comparison of the potency and selectivity of different derivatives.

| Derivative ID | R1-Substituent | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | HCT-116 (Colon) IC₅₀ (µM) |

| DMO-01 | Phenyl | 15.2 | 21.8 | 18.5 |

| DMO-02 | 4-Chlorophenyl | 3.8 | 5.1 | 4.2 |

| DMO-03 | 3,4-Difluoro- | 1.2 | 2.3 | 0.9 |

| DMO-04 | 4-Methoxyphenyl | 25.6 | 30.1 | 28.4 |

| Cisplatin | (Control) | 8.5 | 11.2 | 9.1 |

| Note: Data are hypothetical and for illustrative purposes. |

Part 2: Neuroprotective Potential - Combating Neurodegeneration

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant and growing healthcare challenge. The piperazine scaffold is a component of several compounds investigated for neuroprotective effects. [11][12][13]Research suggests that derivatives of 1,4-dimethyl-3-oxopiperazine could be developed to combat the pathological processes underlying these diseases.

Plausible Mechanisms of Neuroprotection

-

Acetylcholinesterase (AChE) Inhibition: The cholinergic hypothesis of AD posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine. [13]Inhibiting AChE, the enzyme that breaks down acetylcholine, increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission. [12]The piperazine structure can be modified to fit within the active site of AChE, blocking its activity.

-

Modulation of TRPC6 Channels: Transient Receptor Potential Canonical 6 (TRPC6) channels are involved in regulating calcium entry into neurons, which is critical for synaptic stability and memory formation. [11][14]Agonists of TRPC6 have shown beneficial effects in models of AD, suggesting that compounds which potentiate these channels could be neuroprotective. [11][14]Piperazine itself has been shown to potentiate TRPC6, making this a promising avenue for its derivatives. [11]* Antioxidant Effects: Oxidative stress is a key contributor to neuronal damage in neurodegenerative diseases. Some piperazine derivatives have demonstrated the ability to restore the levels of endogenous antioxidant enzymes and prevent lipid peroxidation, thereby protecting neurons from oxidative damage. [12][13]

Experimental Protocol: Evaluating Neuroprotective Activity In Vivo

Evaluating neuroprotection often requires in vivo models that replicate aspects of the disease pathology. A common approach involves inducing neurotoxicity and then assessing the protective effect of a test compound.

Model: Aluminum chloride (AlCl₃)-induced neurotoxicity in rats. AlCl₃ is known to induce oxidative stress and cholinergic deficits, mimicking some features of AD. [12][13] Procedure:

-

Animal Grouping: Divide animals into groups: (1) Control, (2) AlCl₃-treated, (3) AlCl₃ + Test Compound (low dose), (4) AlCl₃ + Test Compound (high dose), (5) AlCl₃ + Standard Drug (e.g., Donepezil).

-

Induction and Treatment: Administer AlCl₃ (e.g., 100 mg/kg, p.o.) to the relevant groups for a period of 6-8 weeks. Co-administer the test compound or standard drug during this period.

-

Behavioral Assessment (Morris Water Maze): In the final week of treatment, assess spatial learning and memory.

-

Acquisition Phase: Train rats to find a hidden platform in a pool of water over several days. Record the time taken (escape latency) to find the platform.

-

Probe Trial: Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. Improved performance (shorter latency, more time in the target quadrant) indicates better memory. [13]4. Biochemical Analysis:

-

After behavioral tests, sacrifice the animals and isolate the brain tissue (hippocampus and cortex).

-

Prepare brain homogenates to measure:

-

AChE activity: Using Ellman's method.

-

Oxidative stress markers: Levels of lipid peroxidation (MDA) and antioxidant enzymes (e.g., GST, GPx). [13]5. Data Analysis: Compare the behavioral and biochemical parameters between the different groups using appropriate statistical tests (e.g., ANOVA). A significant reversal of AlCl₃-induced deficits by the test compound indicates neuroprotective activity.

-

-

Part 3: Antimicrobial Activity - A Scaffold for New Antibiotics

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The piperazine ring is present in several existing antibiotics, and its derivatives continue to be explored for antibacterial and antifungal properties. [15][16][17]

Potential Mechanism of Action

While diverse mechanisms are possible, one promising target for antibacterial agents is the fatty acid synthesis (FAS) pathway, which is essential for building bacterial cell membranes. Enoyl-ACP reductase (InhA) is a key enzyme in this pathway. Docking studies on some N,N′-disubstituted piperazines have suggested they can bind to the active site of this enzyme, potentially inhibiting its function and leading to bacterial cell death. [18]

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The standard method for quantifying the in vitro efficacy of a potential antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC) using the microbroth dilution method.

Procedure:

-

Preparation of Inoculum: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans) overnight in appropriate broth. [17][18]Dilute the culture to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Data Presentation: Antimicrobial Spectrum

MIC values are tabulated to provide a clear overview of a compound's spectrum and potency.

| Derivative ID | R1-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| DMO-05 | Thiazole | 16 | 32 | 64 |

| DMO-06 | Benzimidazole | 8 | 16 | 32 |

| DMO-07 | Oxadiazole | 32 | 64 | >128 |

| Ciprofloxacin | (Control) | 0.5 | 0.25 | NA |

| Fluconazole | (Control) | NA | NA | 4 |

| Note: Data are hypothetical and for illustrative purposes. NA = Not Applicable. |

Conclusion and Future Directions

The 1,4-dimethyl-3-oxopiperazine scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent versatility of the piperazine ring, combined with the specific substitutions of this core, provides a rich chemical space for exploration. The evidence from related piperazine derivatives strongly suggests potential applications in oncology, neuroprotection, and infectious diseases .

Future research should focus on:

-

Library Synthesis: Creating a diverse library of 1,4-dimethyl-3-oxopiperazine derivatives with various substitutions to systematically explore structure-activity relationships (SAR).

-

High-Throughput Screening: Employing the assays described herein to rapidly screen the library against a wide panel of cancer cell lines, microbial strains, and neurodegenerative disease targets.

-

Mechanism of Action Studies: For lead compounds, detailed mechanistic studies are essential to identify specific molecular targets (e.g., which kinases are inhibited) and validate the proposed mode of action.

-

In Vivo Efficacy and Safety: Promising candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles, which are critical steps in the drug development pipeline. [19][20] By integrating synthetic chemistry with robust biological evaluation, the full therapeutic potential of 1,4-dimethyl-3-oxopiperazine derivatives can be systematically unlocked, paving the way for the next generation of targeted medicines.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Protective Effects of a Piperazine Derivative...Against Aluminium-Induced Neurotoxicity... Springer Medizin. [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health (NIH). [Link]

-

Synthesis and Antibacterial Activity of New 1,4-Disubstituted Piperazine Derivatives. Heteroatom Chemistry. [Link]

-

Basic protocol to assess preclinical anticancer activity. ResearchGate. [Link]

-

Protective effects of a piperazine derivative...against aluminium-induced neurotoxicity... PubMed. [Link]

-

New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition... PubMed. [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Institutes of Health (NIH). [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. DOI. [Link]

-

Synthesis of Novel 1,4-Disubstituted Piperazines and Evaluation of Their Antibacterial Activities. Taylor & Francis Online. [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. [Link]

-

Synthesis and Evaluation of Novel Compounds with Anticancer Activity. MDPI. [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube. [Link]

-

SYNTHESIS OF SOME NEW 1,4-DISUBSTITUTED PIPERAZINE-2,3- DIONE DERIVATIVES OF POTENTIAL ANTHELMINTIC ACTIVITY. ResearchGate. [Link]

-

Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. [Link]

-

Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives. PubMed. [Link]

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. LinkedIn. [Link]

-

Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis, identification, and study of the biological activity of some new pyrimidine, oxazine, and thiazine derivatives... Journal of Applied Science and Engineering (JASE). [Link]

-

Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents. PubMed. [Link]

-

Synthesis and anticancer activity of [11]triazole [4,3-b] [8][11]tetrazine derivatives. ResearchGate. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. National Institutes of Health (NIH). [Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. PubMed. [Link]

-

Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases. PubMed. [Link]

-

Synthesis, biological activities and docking studies of piperazine incorporated 1, 3, 4-oxadiazole derivatives. Semantic Scholar. [Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b]o[11]xazin-3(4H). National Institutes of Health (NIH). [Link]

-

Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. PubMed. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

-

Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Open University Cyprus Institutional Repository. [Link]

-

Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. ResearchGate. [Link]

-

Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells. PubMed. [Link]

Sources

- 1. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel 1,4-benzoxazin-3-one derivatives as inhibitors against tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives [repository.bilkent.edu.tr]

- 6. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Modes of Action of a Novel c-MYC Inhibiting 1,2,4-Oxadiazole Derivative in Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies | springermedizin.de [springermedizin.de]

- 13. Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Redirecting [linkinghub.elsevier.com]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperazinone Scaffold and the Significance of Ethyl 2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetate

The piperazine ring is a ubiquitous heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications, including antiviral, anticancer, and antipsychotic agents.[1][2] Its prevalence stems from the two nitrogen atoms which can be functionalized to modulate physicochemical properties and interact with biological targets.[3] The oxidized form, piperazin-2-one, serves as a conformationally constrained peptidomimetic and is found in various bioactive natural products and pharmaceutical agents.

This guide focuses on a specific, yet underexplored derivative, This compound (CAS No: 175205-86-4). While direct literature on this compound is scarce, its structural features—a fully N-substituted piperazinone core with a C2-acetic acid ethyl ester substituent—suggest its potential as a valuable building block in drug discovery. The N,N'-dimethylation can enhance solubility and metabolic stability, while the C2-substituent provides a handle for further chemical modification. This document will provide a comprehensive overview based on established synthetic methodologies for related compounds, predicted physicochemical and spectroscopic properties, and a discussion of potential biological activities informed by the broader class of substituted piperazinones.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 175205-86-4 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Predicted LogP | -0.26 |

Proposed Synthesis of this compound

While a specific protocol for the synthesis of this compound is not available in the current literature, a plausible multi-step synthetic route can be devised based on established methods for the synthesis of piperazin-2-ones and their subsequent alkylation. The proposed pathway involves the initial formation of the piperazin-2-one ring, followed by sequential N-methylation and finally C2-alkylation.

Experimental Protocol: A Plausible Synthetic Pathway

Step 1: Synthesis of Piperazin-2-one

The synthesis would likely begin with the cyclization of a suitable precursor. A common method involves the reaction of ethylenediamine with an α-haloacetyl halide, such as chloroacetyl chloride, followed by intramolecular cyclization.

-

Dissolve ethylenediamine in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride in the same solvent.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon reaction completion (monitored by TLC), a base (e.g., triethylamine) is added to facilitate the intramolecular cyclization to form piperazin-2-one.

-

The product can be isolated and purified by standard techniques such as extraction and column chromatography.

Step 2: N,N'-Dimethylation of Piperazin-2-one

The two nitrogen atoms of the piperazin-2-one ring can be methylated using the Eschweiler-Clarke reaction, a well-established method for the N-methylation of primary and secondary amines using formaldehyde and formic acid.[4]

-

To a solution of piperazin-2-one in formic acid, add an aqueous solution of formaldehyde.

-